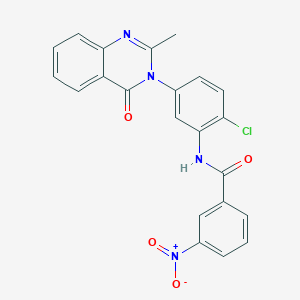
4-Bromo-3-(2-methylpropyl)-1,2-thiazol-5-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Bromo-3-(2-methylpropyl)-1,2-thiazol-5-amine, also known as BRD0705, is a small molecule inhibitor that has been identified as a potential therapeutic agent for various diseases. It is a member of the thiazole family of compounds and has been found to have significant effects on cellular processes, making it a promising candidate for further research.
Mecanismo De Acción
The mechanism of action of 4-Bromo-3-(2-methylpropyl)-1,2-thiazol-5-amine is complex and involves multiple pathways. It has been found to inhibit the activity of various enzymes and proteins, including histone deacetylases (HDACs) and bromodomain-containing proteins (BRDs). These enzymes and proteins play critical roles in cellular processes, and their inhibition by 4-Bromo-3-(2-methylpropyl)-1,2-thiazol-5-amine can lead to changes in gene expression and cellular function.
Biochemical and Physiological Effects:
4-Bromo-3-(2-methylpropyl)-1,2-thiazol-5-amine has been found to have significant biochemical and physiological effects on cells and tissues. It has been shown to induce apoptosis in cancer cells, inhibit inflammation in autoimmune disorders, and reduce viral replication in infectious diseases. Additionally, it has been found to have a favorable safety profile, with minimal toxicity and side effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-Bromo-3-(2-methylpropyl)-1,2-thiazol-5-amine has several advantages as a research tool, including its specificity and potency. It has been shown to have high selectivity for its target enzymes and proteins, and can be used at low concentrations to achieve significant effects. However, its synthesis is complex and requires specialized equipment and expertise, which can limit its availability and use in some laboratories.
Direcciones Futuras
There are several future directions for research on 4-Bromo-3-(2-methylpropyl)-1,2-thiazol-5-amine, including the identification of new therapeutic applications, the development of more efficient synthesis methods, and the optimization of its pharmacokinetic and pharmacodynamic properties. Additionally, the use of 4-Bromo-3-(2-methylpropyl)-1,2-thiazol-5-amine in combination with other drugs or therapies may enhance its efficacy and expand its potential applications. Overall, 4-Bromo-3-(2-methylpropyl)-1,2-thiazol-5-amine is a promising candidate for further research and development, and has the potential to make significant contributions to the field of medicine.
Métodos De Síntesis
The synthesis of 4-Bromo-3-(2-methylpropyl)-1,2-thiazol-5-amine involves a multi-step process that begins with the preparation of 2-bromo-1-phenylethanone, which is then subjected to a series of reactions to produce the final compound. The process involves the use of various reagents and catalysts, and requires careful control of reaction conditions to achieve high yields and purity.
Aplicaciones Científicas De Investigación
4-Bromo-3-(2-methylpropyl)-1,2-thiazol-5-amine has been the subject of extensive research in recent years, with a focus on its potential therapeutic applications. It has been found to have significant effects on various cellular processes, including cell proliferation, apoptosis, and differentiation. As a result, it has been identified as a potential treatment for various diseases, including cancer, autoimmune disorders, and infectious diseases.
Propiedades
IUPAC Name |
4-bromo-3-(2-methylpropyl)-1,2-thiazol-5-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11BrN2S/c1-4(2)3-5-6(8)7(9)11-10-5/h4H,3,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHKLEYDJZZBVKK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=NSC(=C1Br)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11BrN2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-3-(2-methylpropyl)-1,2-thiazol-5-amine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[1-(2-fluorobenzyl)-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]-N-(2-furylmethyl)propanamide](/img/structure/B2789727.png)
![9-(4-ethoxyphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2789728.png)
![2-[1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl]oxy-5-methylpyrimidine](/img/structure/B2789729.png)


![N-[3-(1-methyl-6-oxopyridazin-3-yl)phenyl]-2-(4-phenylphenyl)acetamide](/img/structure/B2789732.png)

![4-tert-butyl-N-[2-(4-nitrophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2789736.png)
![2-[(3-methyl-2,6-dioxo-7-propyl-2,3,6,7-tetrahydro-1H-purin-8-yl)sulfanyl]acetamide](/img/structure/B2789740.png)

![N-(3,4-dimethoxyphenethyl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2789742.png)

![2-(3-Methylphenyl)-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]acetamide](/img/structure/B2789745.png)
![N-(Cyanomethyl)-3-[(3-cyanophenoxy)methyl]benzamide](/img/structure/B2789748.png)